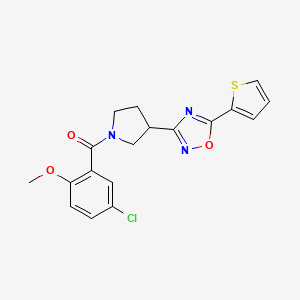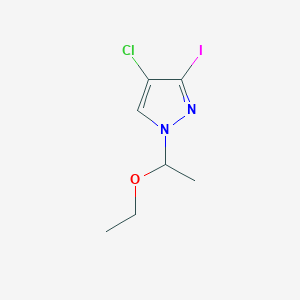![molecular formula C11H8FNOS2 B2838341 5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one CAS No. 1544401-87-7](/img/structure/B2838341.png)
5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in the synthesis of other complex molecules.
Biology: : Serves as a probe for studying biological systems, particularly in enzyme inhibition studies.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: : Employed in the development of new materials with specific desired properties, such as polymers or coatings.
Mechanism of Action: The compound's mechanism of action primarily involves interaction with specific molecular targets such as enzymes and receptors. The thiazole ring may form stable interactions with active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances binding affinity and specificity, while the methylthio group influences the compound's overall stability and reactivity.
Comparison with Similar Compounds: Compared to other thiazole derivatives, 5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one stands out due to the presence of the fluorophenyl and methylidene groups, which confer unique chemical properties. Similar compounds include:
5-(4-bromophenyl)-2-(methylsulfanyl)-1,3-thiazol-4-one
5-[(Z)-(4-chlorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one These similar compounds share the thiazole core but differ in the substituents attached to the ring, which leads to variations in their chemical behavior and applications.
Hope this hits the spot for your detailed article! Anything you need to dive deeper into?
Mecanismo De Acción
Propiedades
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS2/c1-15-11-13-10(14)9(16-11)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSGACXKJXBFSB-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC=C(C=C2)F)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C/C2=CC=C(C=C2)F)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)
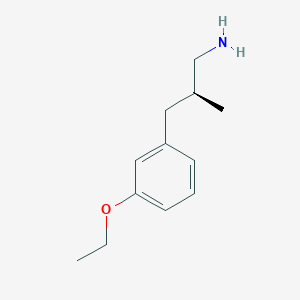
![2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2838265.png)
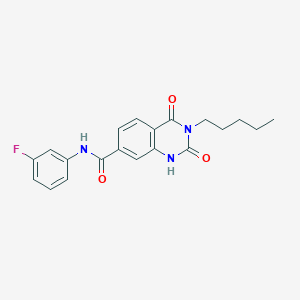
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)
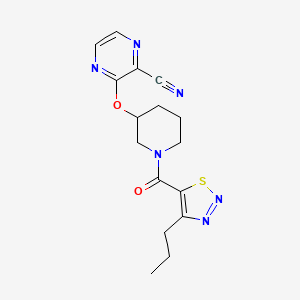
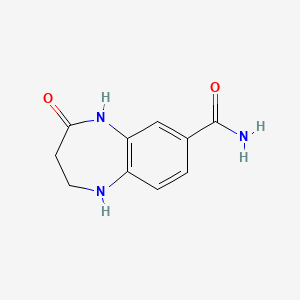
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2838271.png)
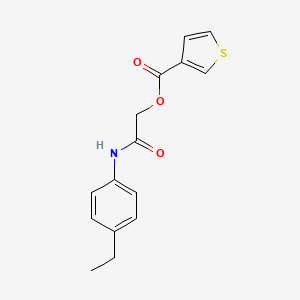
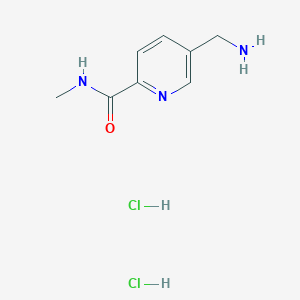
![N'-[2-(morpholin-4-yl)ethyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2838276.png)
